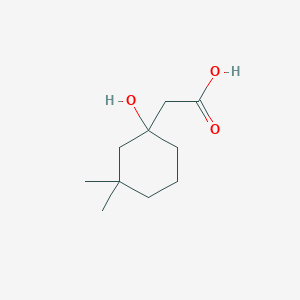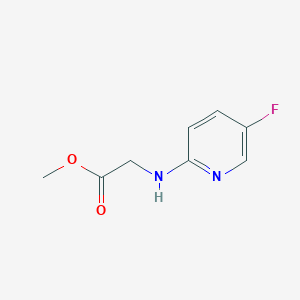
Methyl (5-fluoropyridin-2-yl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (5-fluoropyridin-2-yl)glycinate is a chemical compound with the molecular formula C8H9FN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-fluoropyridin-2-yl)glycinate typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with methanol and a suitable base, such as sodium hydroxide, to form the methyl ester. This is followed by the reaction with glycine or its derivatives under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (5-fluoropyridin-2-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl (5-fluoropyridin-2-yl)glycinate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl (5-fluoropyridin-2-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
5-Fluoropyridine-2-carboxylic acid: A precursor in the synthesis of Methyl (5-fluoropyridin-2-yl)glycinate.
Methyl (3-fluoropyridin-2-yl)glycinate: A positional isomer with the fluorine atom at the 3-position.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers and other fluorinated pyridine derivatives .
Propriétés
Formule moléculaire |
C8H9FN2O2 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
methyl 2-[(5-fluoropyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)5-11-7-3-2-6(9)4-10-7/h2-4H,5H2,1H3,(H,10,11) |
Clé InChI |
MYWJPZSFBQNZPW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC1=NC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


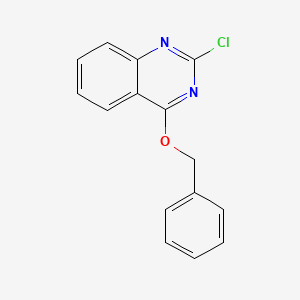
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
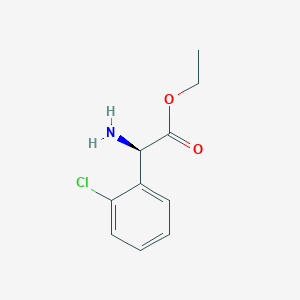
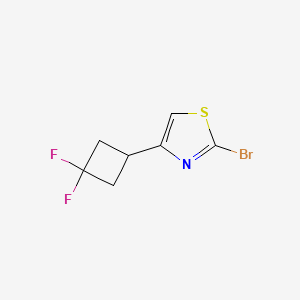
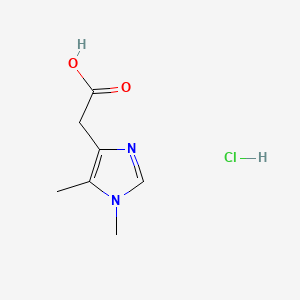
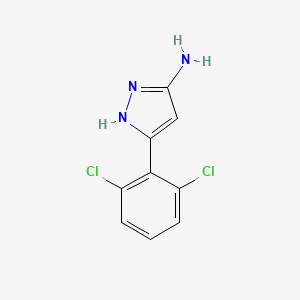
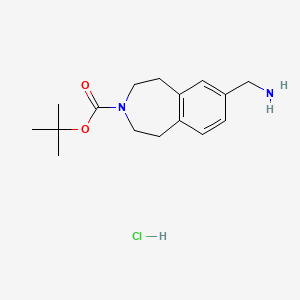
![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
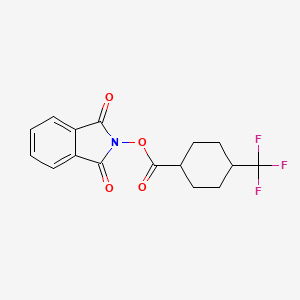
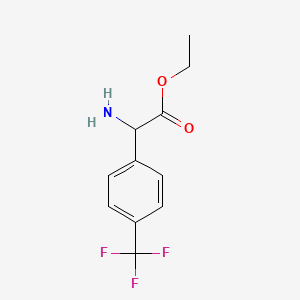
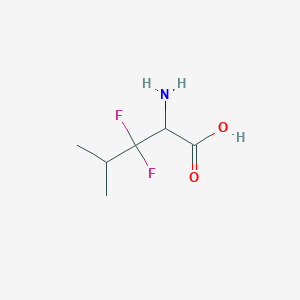
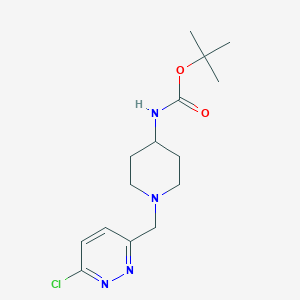
![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
